N-mesityl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
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Description
N-mesityl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MDM2 inhibitor and is known for its ability to inhibit the activity of MDM2, a protein that plays a crucial role in regulating cell growth and proliferation. In
Scientific Research Applications
Organic Synthesis and Catalysis
N-mesityl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide and related compounds are utilized in organic synthesis, particularly in reactions involving the formation of protected β-amino acids and the photocatalytic oxygenation of anthracenes and olefins. For example, the Reformatsky reagent adds to N-sulfonylimines derived from anthracene sulfonamides to produce protected β-amino acids, demonstrating the ease of N-deprotection in certain conditions (Robinson & Wyatt, 1993). Additionally, the photocatalytic oxygenation of anthracenes and olefins using 9-mesityl-10-methylacridinium ion as a catalyst leads to the formation of oxygenation products, highlighting the potential of these compounds in synthesizing complex organic molecules (Kotani, Ohkubo, & Fukuzumi, 2004).
Medicinal Chemistry
In the realm of medicinal chemistry, sulfonamidophenylethylamide analogues, including compounds related to N-mesityl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide, have been explored for their potential as cardiac myosin activators. This research aims to discover new therapeutic agents for the treatment of systolic heart failure, with some compounds showing promising in vitro and in vivo activities (Manickam et al., 2019).
Materials Science
In materials science, derivatives of anthracene sulfonamides have been used in the development of mesoporous nitrogen-doped carbons for applications such as the electrocatalytic synthesis of hydrogen peroxide. These materials offer a metal-free, cheap, and selective catalyst option, potentially useful in sustainable and safe production methods (Fellinger, Hasché, Strasser, & Antonietti, 2012).
properties
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(2,4,6-trimethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5S/c1-17-14-18(2)26(19(3)15-17)29-25(31)10-7-13-30(4)36(34,35)20-11-12-23-24(16-20)28(33)22-9-6-5-8-21(22)27(23)32/h5-6,8-9,11-12,14-16H,7,10,13H2,1-4H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNFOZDHOFJPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide |
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